3-Anilinoacrolein anil 3-Anilinoacrolein anil
Brand Name: Vulcanchem
CAS No.: 4485-89-6
VCID: VC3721324
InChI: InChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-13,16H
SMILES: C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol

3-Anilinoacrolein anil

CAS No.: 4485-89-6

Cat. No.: VC3721324

Molecular Formula: C15H14N2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

3-Anilinoacrolein anil - 4485-89-6

Specification

CAS No. 4485-89-6
Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
IUPAC Name N-(3-phenyliminoprop-1-enyl)aniline
Standard InChI InChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-13,16H
Standard InChI Key ZFYNTCNECVPHDZ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2
SMILES C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2

Introduction

Chemical Structure and Identification

Understanding the chemical structure of 3-anilinoacrolein anil is essential for appreciating its properties and potential applications. The molecular arrangement features a unique configuration that contributes to its chemical behavior.

Molecular Structure

3-Anilinoacrolein anil has a molecular formula of C15H14N2 and a molecular weight of 222.29 g/mol . The structure consists of two phenyl rings connected via a conjugated system containing two nitrogen atoms. This conjugated system contributes to the compound's stability and distinctive yellow color . The structural configuration includes a double bond system that can exhibit stereoisomerism, although the specific stereochemistry may vary in different preparations .

Nomenclature and Identifiers

The compound is known by several names in chemical literature, reflecting different naming conventions and historical usage. Table 1 presents the various identifiers and synonyms associated with 3-anilinoacrolein anil.

Table 1: Chemical Identifiers for 3-Anilinoacrolein Anil

Identifier TypeValue
CAS Number4485-89-6
Molecular FormulaC15H14N2
IUPAC NameN-[(E)-3-phenyliminoprop-1-enyl]aniline
Common SynonymsMalondianil, 3-Phenylamino-2-propenal N-phenylimine, N-(3-(PHENYLIMINO)PROPENYL)ANILINE
InChIInChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-13,16H
InChIKeyZFYNTCNECVPHDZ-UHFFFAOYSA-N

The compound's structure can be identified through its unique InChI (International Chemical Identifier) and InChIKey, which provide standardized representations of its chemical structure . These identifiers are particularly useful for database searches and unambiguous identification in scientific literature.

Physical and Chemical Properties

The physical and chemical properties of 3-anilinoacrolein anil are important for understanding its behavior in various conditions and its potential applications.

Physical Properties

3-Anilinoacrolein anil appears as a yellow crystalline powder at room temperature . Its physical properties, determined through experimental measurements and computational methods, are summarized in Table 2.

Table 2: Physical Properties of 3-Anilinoacrolein Anil

PropertyValueReference
Physical StateSolid (yellow crystalline powder)
Melting Point111-113°C
Boiling Point361.9°C at 760 mmHg
Density0.98 g/cm³
Flash Point172.7°C
Refractive Index1.554
LogP4.08770
Polar Surface Area24.39000 Ų
Molar Refractive Index72.68
Molar Volume226.4 cm³/mol

The relatively high LogP value (4.08770) indicates that the compound is significantly more soluble in lipophilic solvents than in water, suggesting limited water solubility . This property has implications for its handling and potential applications, particularly in organic synthesis and materials science.

Chemical Properties

The chemical properties of 3-anilinoacrolein anil are largely determined by its molecular structure, particularly the presence of two nitrogen atoms and the conjugated system. These features contribute to its reactivity patterns and potential uses in organic synthesis.

The compound contains secondary amine functionality (NH group) and imine functionality (C=N), which can participate in various chemical reactions . The conjugated system, consisting of alternating double and single bonds, provides sites for potential reactions, including nucleophilic and electrophilic additions . These structural features make 3-anilinoacrolein anil potentially valuable as an intermediate in the synthesis of more complex organic compounds.

Classification ParameterValue
GHS SymbolGHS07
Signal WordWarning
Hazard ClassificationIrritant (Xi)
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Safety Statements22-24/25
ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Updated
Sigma-AldrichS878146N-(3-(PHENYLIMINO)PROPENYL)ANILINE Aldrich50mg$29.802024-03-01
Biosynth CarbosynthFA157371N-(3-Anilino-2-propenylidene)aniline250mg$65.002021-12-16
Biosynth CarbosynthFA157371N-(3-Anilino-2-propenylidene)aniline500mg$100.002021-12-16
Biosynth CarbosynthFA157371N-(3-Anilino-2-propenylidene)aniline1g$160.002021-12-16
AK Scientific9517BA3-Anilinoacroleinanil500mg$185.002021-12-16

The pricing information suggests that the compound is primarily produced for research purposes rather than bulk industrial applications, with costs ranging from approximately $30 for a small quantity to $185 for larger amounts . Additionally, multiple suppliers offer the compound at varying purities and quantities, indicating a stable commercial market for this chemical.

Spectroscopic Data

Spectroscopic data provides valuable information about the structural characteristics and purity of 3-anilinoacrolein anil. Limited spectroscopic information is available from the search results, primarily focusing on infrared and NMR spectroscopy.

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